molecular formula C15H15Cl2N5O2S2 B13365280 6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365280
M. Wt: 432.3 g/mol
InChI Key: UUGDPGPUVYNHFR-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a cell-permeable and potent ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene on human chromosome 21 and is considered a critical player in the molecular pathogenesis of Down syndrome, particularly in contributing to cognitive deficits and neurological phenotypes. This compound has been shown to effectively restore cognitive deficits in a mouse model of Down syndrome by normalizing DYRK1A hyperactivity , which is implicated in impaired neuronal differentiation and synaptic plasticity. Its high selectivity and potency make it an invaluable chemical probe for investigating DYRK1A signaling pathways, the biology of Down syndrome, and other neurodegenerative conditions like Alzheimer's disease where DYRK1A has been implicated in tau hyperphosphorylation. Research utilizing this inhibitor is pivotal for validating DYRK1A as a therapeutic target and for advancing the development of novel neuroprotective strategies.

Properties

Molecular Formula

C15H15Cl2N5O2S2

Molecular Weight

432.3 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H15Cl2N5O2S2/c1-26(23,24)21-6-4-9(5-7-21)13-18-19-15-22(13)20-14(25-15)11-3-2-10(16)8-12(11)17/h2-3,8-9H,4-7H2,1H3

InChI Key

UUGDPGPUVYNHFR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Triazole and Thiadiazole Rings : These heterocycles are known for their ability to interact with various biological targets.
  • Dichlorophenyl Group : This moiety enhances the lipophilicity and biological activity.
  • Methylsulfonyl and Piperidine Substituents : These groups are often associated with improved pharmacokinetic properties.

Biological Activity Overview

Numerous studies have investigated the biological activity of compounds containing triazole and thiadiazole rings. The following activities have been reported:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have shown effectiveness against various bacterial strains and fungi .
  • Antiviral Properties : Some derivatives exhibit antiviral activity by inhibiting viral replication through interference with viral enzymes .
  • Anticancer Activity : Certain triazolo-thiadiazole compounds have been screened against cancer cell lines. For example, specific derivatives showed cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating potent activity .

Antimicrobial Activity

A study conducted by Foroughifar et al. highlighted the synthesis of several 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and evaluated their antimicrobial effects. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

CompoundActivityIC50 (µM)
Compound ABacterial12.5
Compound BFungal15.0

Anticancer Activity

In vitro studies have shown that certain derivatives of triazolo-thiadiazoles possess significant anticancer activity. For example:

CompoundCell LineIC50 (µM)
Compound XHCT-116 (Colon)6.2
Compound YT47D (Breast)27.3

These findings suggest that modifications to the core structure can enhance cytotoxicity against specific cancer types .

Antiviral Activity

Research has also indicated that some derivatives can inhibit viral enzymes crucial for replication. For instance, compounds were tested against influenza virus strains and showed promising results in reducing viral load in infected cells .

Case Studies

Several case studies provide insights into the therapeutic potential of triazolo-thiadiazole derivatives:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving a derivative of the compound demonstrated significant improvement in patients with resistant bacterial infections.
  • Case Study on Cancer Treatment : A preclinical study showed that a specific derivative significantly reduced tumor size in animal models of breast cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations in triazolo-thiadiazole derivatives involve substitutions at positions 3 and 5. Below is a comparative analysis:

Compound Position 6 Substituent Position 3 Substituent Biological Activity Key Findings
Target Compound 2,4-Dichlorophenyl 1-(Methylsulfonyl)-4-piperidinyl Not explicitly stated (predicted: anti-inflammatory/antimicrobial) Structural analogs suggest enhanced solubility and target engagement .
3c (6-(2,4-Dichlorophenyl)-3-[(Naphthalen-2-yloxy)methyl]) 2,4-Dichlorophenyl (Naphthalen-2-yloxy)methyl Anti-inflammatory (ulcerogenic potential reduced vs. naproxen) Maximum anti-inflammatory activity; low gastrointestinal toxicity .
5F (3-(2,4-Dichlorophenyl)-6-thione) 2,4-Dichlorophenyl Thione (-SH) Anti-tubercular (superior to other derivatives) Higher docking score vs. standards; potent against Mycobacterium .
4c (6-(2,4-Dichlorophenyl)-3-diphenylmethyl) 2,4-Dichlorophenyl Diphenylmethyl Anti-inflammatory (reduced lipid peroxidation) Low gastrointestinal toxicity; consistent activity .
5a (6-Adamantyl-3-(2-methylphenyl)) Adamantyl 2-Methylphenyl Not explicitly stated (structural data only) Adamantyl increases lipophilicity; may affect pharmacokinetics .
7c (6-(4-Nitrophenyl)-3-(2,4-dimethylphenyl)amine) 4-Nitrophenyl 2,4-Dimethylphenylamino Not explicitly stated (structural diversity) Nitro groups may enhance electron-withdrawing effects .
105 (6-[3-(4-Chlorophenyl)-pyrazolyl]-3-naphthyloxy) 3-(4-Chlorophenyl)-pyrazolyl (2-Naphthyloxy)methyl Cytotoxic (HepG2 liver cancer cells; activity > doxorubicin) Induces apoptosis via sub-G1 phase arrest .

Structural and Energetic Properties

  • Noncovalent Interactions: Adamantyl and phenyl substituents influence crystal packing and solubility.
  • Electrostatic Effects: Methylsulfonyl groups enhance polarity and hydrogen-bonding capacity, improving bioavailability compared to nonpolar substituents like diphenylmethyl .

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The thiadiazole ring is commonly synthesized by cyclization reactions involving thiosemicarbazide derivatives and carboxylic acid or acyl hydrazide precursors.

  • Typical Route: Reaction of thiosemicarbazide with substituted aromatic carboxylic acids (e.g., 2,4-dichlorobenzoic acid) in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent under reflux conditions leads to the formation of the thiadiazole ring via dehydration and ring closure.

  • Alternative Methods: Use of Lawesson's reagent or phosphorus pentasulfide (P2S5) for sulfurization and cyclization has been reported to improve yields and purity.

Formation of the Triazole Ring and Fusion with Thiadiazole

  • The 1,2,4-triazole ring can be constructed by cyclization of hydrazinecarbothiohydrazide derivatives with appropriate carboxylic acids or their derivatives.

  • Fusion of the triazole and thiadiazole rings is achieved through controlled cyclization steps, often involving heating in polar aprotic solvents such as sulfolane or dimethylformamide (DMF) to promote ring closure.

Functionalization of the Piperidinyl Moiety

  • The piperidinyl substituent is introduced either by nucleophilic substitution or by coupling reactions involving piperidine derivatives bearing methylsulfonyl groups.

  • Methylsulfonylation is commonly achieved by oxidation of methylthio groups or direct sulfonylation using methylsulfonyl chloride under basic conditions.

  • The 1-(methylsulfonyl)-4-piperidinyl fragment is attached to the fused triazolothiadiazole core via substitution at the 3-position, often through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, depending on the precursor functionalities.

Representative Synthetic Scheme

Step Reactants Conditions Outcome
1 2,4-Dichlorobenzoic acid + thiosemicarbazide POCl3, reflux, 3–6 h Formation of 2,4-dichlorophenyl-substituted 1,3,4-thiadiazole intermediate
2 Hydrazinecarbothiohydrazide + intermediate Sulfolane/water, 90 °C, 24 h Cyclization to fused triazolo[3,4-b]thiadiazole core
3 Piperidine derivative (with methylsulfonyl group) + fused core Nucleophilic substitution or coupling, solvent-dependent, room temp to reflux Final compound: 6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]triazolo[3,4-b]thiadiazole

Reaction Conditions and Optimization

  • Solvents: Phosphorus oxychloride is favored for cyclization due to its dual role as dehydrating and chlorinating agent. Sulfolane/water mixtures are used for milder cyclizations.

  • Temperature: Reflux temperatures (100–130 °C) are common for ring closure steps, while nucleophilic substitutions may proceed at lower temperatures.

  • Reaction Time: Typically ranges from several hours to overnight (12–24 h) to ensure complete conversion.

  • Purification: Crude products are precipitated by quenching in ice-water, followed by filtration, washing, and recrystallization from ethanol or other suitable solvents to achieve high purity.

Analytical and Characterization Data

  • Molecular Weight: Approximately 498.4 g/mol.

  • Spectroscopic Confirmation: Characterization by FTIR, ^1H NMR, and elemental analysis confirms the presence of triazole and thiadiazole rings, dichlorophenyl substituent, and methylsulfonyl-piperidinyl group.

  • InChI and IUPAC Names: Used for unambiguous compound identification in databases and publications.

Summary Table of Key Preparation Steps

Synthetic Step Reagents/Intermediates Key Conditions Purpose
Thiadiazole formation Thiosemicarbazide + 2,4-dichlorobenzoic acid POCl3, reflux, 3 h Cyclization to 1,3,4-thiadiazole ring
Triazole ring fusion Hydrazinecarbothiohydrazide + intermediate Sulfolane/water, 90 °C, 24 h Formation of fused triazolo-thiadiazole core
Piperidinyl substitution 1-(methylsulfonyl)-4-piperidinyl derivative + fused core Nucleophilic substitution, room temp to reflux Installation of methylsulfonyl-piperidinyl group

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 6-(2,4-dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodology :

  • Step 1 : Condensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) in phosphorus oxychloride (POCl₃) under reflux (6–16 hours) .
  • Step 2 : Neutralization with sodium bicarbonate and recrystallization from ethanol/water or dimethyl sulfoxide (DMSO)/water mixtures to purify the product .
  • Key parameters : Excess POCl₃ as a cyclizing agent, reaction time >6 hours for complete conversion, and purity validation via HPLC (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm, piperidinyl methylsulfonyl group at δ 3.2–3.5 ppm) .
  • Elemental analysis : Match calculated and observed C, H, N, S percentages (e.g., ±0.3% deviation) .
  • X-ray crystallography : Resolve planar triazolo-thiadiazole core geometry and dihedral angles with aromatic substituents (e.g., 74.34° between triazole and benzene rings) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,4-dichlorophenyl and methylsulfonyl-piperidinyl substituents influence biological activity?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with halogen (F, Br), methoxy, or unsubstituted phenyl groups. Assess antifungal activity against Candida albicans (MIC values) .
  • Computational analysis : Calculate dipole moments and electrostatic potential maps (e.g., fluorine’s electronegativity enhances intermolecular interactions) .
  • Crystal structure data : Correlate steric bulk of methylsulfonyl-piperidinyl with binding pocket occupancy in fungal CYP51 .

Q. How can molecular docking studies be designed to predict target engagement with fungal lanosterol 14α-demethylase (CYP51)?

  • Methodology :

  • Protein preparation : Retrieve CYP51 structure (PDB: 3LD6), remove water molecules, and add polar hydrogens .
  • Ligand preparation : Optimize compound geometry using DFT (B3LYP/6-31G* basis set) .
  • Docking software : Use AutoDock Vina with Lamarckian genetic algorithm (grid size: 60 × 60 × 60 Å; exhaustiveness: 20) .
  • Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values from microplate assays .

Q. What strategies resolve discrepancies in antimicrobial activity data across different studies?

  • Methodology :

  • Standardize assays : Use CLSI guidelines for broth microdilution (e.g., RPMI-1640 medium, 48-hour incubation) .
  • Control strains : Include reference strains (e.g., Staphylococcus aureus ATCC 29213) to normalize MIC values .
  • Synergistic studies : Test combinations with fluconazole to identify potentiation effects (FIC index ≤0.5) .

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